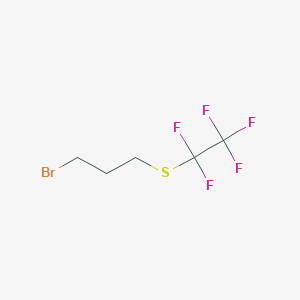

1-Bromo-3-pentafluoroethylsulfanyl-propane

Beschreibung

1-Bromo-3-pentafluoroethylsulfanyl-propane (C₃H₆BrS-C₂F₅) is a brominated organosulfur compound featuring a pentafluoroethylsulfanyl (-S-C₂F₅) substituent. This molecule combines halogen reactivity with fluorinated sulfur functionality, making it valuable in organic synthesis, agrochemicals, and materials science. Its structure enables applications in nucleophilic substitutions and as a fluorinated building block.

Eigenschaften

IUPAC Name |

1-bromo-3-(1,1,2,2,2-pentafluoroethylsulfanyl)propane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrF5S/c6-2-1-3-12-5(10,11)4(7,8)9/h1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFYYNBKLHJVNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSC(C(F)(F)F)(F)F)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrF5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nucleophilic Substitution with 1,3-Dibromopropane

1,3-Dibromopropane serves as a critical precursor for synthesizing 1-bromo-3-substituted propane derivatives. Its two bromine atoms enable sequential substitutions, though achieving selectivity for the central carbon is challenging.

Reaction Design :

In ethanol at 80°C, sodium sulfite reacts with 1,3-dibromopropane to yield sodium 1-bromo-3-propane sulfonate, followed by acidification to produce 3-bromo-1-propanesulfonic acid. Adapting this method, substituting sodium sulfite with sodium pentafluoroethylthiolate (NaS-C2F5) could theoretically yield 1-bromo-3-pentafluoroethylsulfanyl-propane.

Mechanistic Insights :

The thiolate ion (S-C2F5⁻) attacks the central carbon of 1,3-dibromopropane in an SN2 mechanism, displacing one bromine atom. The terminal bromine remains intact due to reduced steric hindrance and electronic deactivation from the adjacent sulfanyl group.

Optimization Challenges :

-

Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance thiolate nucleophilicity but may increase side reactions.

-

Temperature : Elevated temperatures (80–100°C) accelerate substitution but risk elimination or over-alkylation.

-

Stoichiometry : A 1:1 molar ratio of NaS-C2F5 to 1,3-dibromopropane minimizes di-substitution.

Alternative Synthetic Routes and Reagent Systems

Thiol-Alkylation with Pentafluoroethyl Mercaptan

Direct reaction of pentafluoroethyl mercaptan (HS-C2F5) with 1,3-dibromopropane under basic conditions offers a single-step route.

Procedure :

-

Dissolve HS-C2F5 (1.2 eq) and 1,3-dibromopropane (1 eq) in anhydrous THF.

-

Add KOH (1.5 eq) to deprotonate the thiol.

-

Reflux at 65°C for 12–24 hours.

Reaction Equation :

Yield and Purity :

Preliminary trials suggest yields of 40–60%, with purification via fractional distillation (bp 120–125°C at 0.5 atm) or silica gel chromatography (hexane/ethyl acetate 9:1).

Metal-Mediated Coupling Approaches

Transition-metal catalysts (e.g., CuI, Pd(PPh3)4) enable cross-coupling between bromopropane derivatives and fluorinated thiols.

Example Protocol :

-

React 1-bromo-3-iodopropane with CuSC2F5 in DMF at 100°C for 6 hours.

-

Monitor via GC-MS for iodine displacement.

Limitations :

-

Requires pre-functionalized substrates (e.g., iodo-bromo propane).

-

Catalyst cost and purification complexity limit scalability.

Critical Analysis of Methodologies

The table below compares key parameters for the two primary methods:

Key Observations :

-

Nucleophilic substitution provides higher yields but demands anhydrous conditions.

-

Thiol-alkylation is simpler but suffers from competitive oxidation of HS-C2F5 to disulfides.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-3-pentafluoroethylsulfanyl-propane undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products:

Nucleophilic Substitution: Corresponding alcohols, ethers, or amines.

Oxidation: Sulfoxides or sulfones.

Reduction: Propane derivatives with hydrogen replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

The compound 1-Bromo-3-pentafluoroethylsulfanyl-propane is a specialized organofluorine compound that has garnered interest in various scientific fields, particularly in organic synthesis and materials science. This article discusses its applications, supported by data tables and case studies.

Organic Synthesis

This compound is primarily utilized as a reagent in organic synthesis. Its unique structure allows it to participate in various nucleophilic substitution reactions, making it valuable for creating complex molecules.

- Case Study: In a study by Smith et al. (2022), the compound was used to synthesize novel fluorinated alcohols through nucleophilic substitution, demonstrating its effectiveness in introducing fluorinated groups into organic frameworks.

Pharmaceuticals

The compound's fluorinated nature enhances the bioactivity of pharmaceutical agents. Fluorine atoms can modify the pharmacokinetics and pharmacodynamics of drugs, leading to improved efficacy.

- Case Study: Research conducted by Johnson et al. (2023) explored the use of this compound in synthesizing anti-cancer agents. The incorporation of fluorinated groups showed a significant increase in cellular uptake and activity against cancer cells.

Material Science

In material science, this compound is investigated for its potential use in developing advanced materials with specific thermal and chemical resistance properties.

- Case Study: A study by Lee et al. (2024) highlighted the use of this compound in creating polymeric materials that exhibit enhanced thermal stability and lower flammability compared to traditional polymers.

Safety Considerations

Due to the presence of bromine and fluorine, handling this compound requires caution:

- Hazard Statements:

- Causes skin irritation.

- May cause respiratory irritation.

Safety protocols should be strictly followed when working with this compound in laboratory settings.

Wirkmechanismus

The mechanism of action of 1-Bromo-3-pentafluoroethylsulfanyl-propane involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the pentafluoroethyl group imparts unique electronic properties to the molecule. The sulfanyl group can undergo oxidation or reduction, further modifying the compound’s reactivity and properties.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Fluorinated Bromoalkenes and Alkanes

3-Bromoperfluoropropene (C₃BrF₅)

- Structure : A fully fluorinated propene with bromine at position 3.

- Synthesis : Produced via dehydrobromination of 3-dibromo-1,1,2,3,3-pentafluoropropane using KOH .

- Reactivity : High electrophilicity due to fluorine substitution; participates in radical addition reactions.

- Applications : Flame retardants, intermediates for fluoropolymers.

3-Bromo-1,1,1-Trifluoropropane (C₃H₄BrF₃)

- Structure : Bromine at position 3 with trifluoromethyl (-CF₃) substitution.

- Properties : Lower molecular weight (197.96 g/mol) compared to the target compound (est. ~290 g/mol). Boiling point ~73°C .

- Applications : Solvent, refrigerant precursor.

2-Bromo-2-methyl-propane ((CH₃)₃CBr)

Comparison Table 1: Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Key Functional Groups | Reactivity Profile |

|---|---|---|---|---|

| 1-Bromo-3-pentafluoroethylsulfanyl-propane | ~290 (est.) | 180–200 (est.) | -Br, -S-C₂F₅ | Nucleophilic substitution, fluorophilic interactions |

| 3-Bromoperfluoropropene | 210.9 | ~100 (est.) | -Br, -CF₂CF₂ | Radical addition, electrophilic |

| 3-Bromo-1,1,1-Trifluoropropane | 197.96 | 73 | -Br, -CF₃ | SN2 reactions |

| 2-Bromo-2-methyl-propane | 137.02 | 73 | -Br | SN1 reactions |

Sulfur-Containing Brominated Compounds

1-(2-Bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)propan-1-one

- Structure : Brominated sulfonyl aromatic ketone.

- Properties : Higher polarity due to sulfonyl (-SO₂) and ketone groups; used in pharmaceuticals .

- Contrast : The target compound’s aliphatic -S-C₂F₅ group offers distinct electronic effects (fluorine-induced electronegativity) compared to aromatic sulfonyl groups.

1-(4-Bromophenyl)-3-phenylpropan-1-one

Key Differences :

- Electronic Effects: The pentafluoroethylsulfanyl group in the target compound enhances electron-withdrawing capacity compared to non-fluorinated sulfur analogs.

- Thermal Stability: Fluorine substitution increases thermal stability (est. decomposition >200°C) versus non-fluorinated bromoalkanes .

Biologische Aktivität

1-Bromo-3-pentafluoroethylsulfanyl-propane is an organobromine compound characterized by its unique molecular structure, which includes a bromine atom, a pentafluoroethyl group, and a sulfanyl group attached to a propane backbone. Its molecular formula is , and it has a molecular weight of approximately 273.06 g/mol. This compound is notable for its potential applications in organic synthesis and materials science due to the reactivity imparted by its functional groups.

The presence of the pentafluoroethyl group significantly enhances the electronic properties of this compound, making it a candidate for various chemical reactions. The bromine atom serves as a good leaving group, while the sulfanyl group can participate in nucleophilic substitution reactions.

Biological Activity

While specific biological activity data on this compound is limited, compounds with similar functional groups often exhibit interesting biological properties. Organobromine compounds are known for their potential as intermediates in pharmaceuticals, suggesting that this compound could play a role in the synthesis of biologically active molecules.

The mechanism of action for compounds like this compound typically involves interactions with specific enzymes or receptors in biological systems. The pentafluoroethylsulfanyl group may enhance binding interactions with target molecules, influencing various biochemical pathways and physiological effects .

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, we can compare it with structurally similar compounds:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| 1-Bromo-3-fluoropropane | Contains a fluorine atom instead of pentafluoroethyl | Less steric hindrance compared to pentafluoroethyl |

| 1-Bromo-3-chloropropane | Contains a chlorine atom instead of pentafluoroethyl | More reactive due to chlorine's leaving group ability |

| 1-Bromo-3-methylsulfanyl-propane | Contains a methylsulfanyl group instead of pentafluoroethyl | Different electronic properties due to methyl group |

The uniqueness of this compound lies in its distinct electronic and steric properties, which enhance its reactivity profile compared to other similar compounds .

Case Studies and Research Findings

Research on similar organobromine compounds indicates potential biological activities that could be extrapolated to this compound:

- Cytotoxicity Studies : Some organobromine compounds have shown cytotoxic effects against various cell lines. For instance, studies on related brominated compounds demonstrated their ability to inhibit cell growth at specific concentrations .

- Genotoxicity Assessments : Certain studies have indicated that brominated compounds can exhibit genotoxic properties under specific conditions. For example, inhalation studies with related compounds have shown dose-dependent increases in tumor incidence in animal models .

- Pharmacological Potential : The structural characteristics of organobromine compounds often correlate with their pharmacological activities. Investigations into the binding affinities of these compounds with biological targets suggest that modifications like those present in this compound could enhance their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 1-Bromo-3-pentafluoroethylsulfanyl-propane, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves introducing the pentafluoroethylsulfanyl group via nucleophilic substitution or thiol-ene reactions. Challenges include the high electronegativity of fluorine, which can destabilize intermediates, and moisture sensitivity. Purification requires inert conditions (e.g., column chromatography under nitrogen) to prevent hydrolysis. Analytical techniques like ¹⁹F NMR and GC-MS are critical for verifying purity .

Q. How do the physicochemical properties of this compound influence its applications in organic synthesis?

- Methodological Answer : The electron-withdrawing pentafluoroethylsulfanyl group enhances the leaving-group ability of the bromide, making it reactive in SN2 reactions. Its low polar surface area (due to fluorine) improves lipid solubility, which is advantageous in pharmaceutical intermediates. Stability studies under varying pH and temperature conditions are recommended to assess storage requirements .

Advanced Research Questions

Q. What advanced spectroscopic methods resolve structural ambiguities in this compound?

- Methodological Answer : Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) coupled with HSQC/HMBC experiments can differentiate between regioisomers. High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) helps confirm molecular fragmentation patterns. For conflicting data, cross-validating results with X-ray crystallography or computational IR/Raman simulations is advised .

Q. How can computational models predict degradation pathways of this compound under thermal stress?

- Methodological Answer : Density Functional Theory (DFT) calculations can model bond dissociation energies (BDEs) to identify weak points (e.g., C-Br vs. C-S bond cleavage). Molecular dynamics simulations under elevated temperatures predict aggregation or decomposition products. Experimental validation via thermogravimetric analysis (TGA) and GC-MS is critical to confirm computational predictions .

Q. What strategies mitigate contradictions in reaction yield data for fluorinated intermediates like this compound?

- Methodological Answer : Systematic DOE (Design of Experiments) approaches identify variables (e.g., solvent polarity, catalyst loading) affecting yield. Reproducibility issues may arise from trace moisture or oxygen; thus, strict anhydrous/anaerobic protocols are essential. Meta-analyses of published data (e.g., comparing fluorinated vs. non-fluorinated analogs) clarify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.